hCA IX Inhibition Potency: hCA IX-IN-2 vs. Clinical Candidate SLC-0111 and Reference Inhibitor Acetazolamide
hCA IX-IN-2 inhibits human carbonic anhydrase IX with a Ki of 32.1 nM . In comparison, the Phase I/II clinical candidate SLC-0111 exhibits a Ki of 45.0 nM for hCA IX under similar assay conditions [1], representing a 1.4-fold improvement in potency for hCA IX-IN-2. The reference carbonic anhydrase inhibitor acetazolamide (AAZ) shows a Ki of 25.8 nM for hCA IX, which is 1.2-fold more potent than hCA IX-IN-2 but lacks the isoform selectivity profile of hCA IX-IN-2 [1].
| Evidence Dimension | hCA IX inhibition constant (Ki) |
|---|---|
| Target Compound Data | 32.1 nM |
| Comparator Or Baseline | SLC-0111: 45.0 nM; Acetazolamide: 25.8 nM |
| Quantified Difference | 1.4-fold more potent than SLC-0111; 1.2-fold less potent than acetazolamide |
| Conditions | Stopped-flow CO₂ hydrase assay using recombinant human hCA IX |
Why This Matters
For procurement decisions, this data positions hCA IX-IN-2 as a more potent alternative to the clinically advanced SLC-0111 while offering a distinct selectivity window compared to the broad-spectrum inhibitor acetazolamide.
- [1] PMC7236538. Table 1: Ki Values (nM) against hCA I, II, VII, IX, XII, and XIV Isoforms for Benzenesulfonamide Derivatives and Reference Compounds. ACS Med. Chem. Lett. 2020. View Source
